molecular formula C13H20 B14721895 1,3-Diethyl-5-(propan-2-yl)benzene CAS No. 15181-12-1

1,3-Diethyl-5-(propan-2-yl)benzene

Cat. No.: B14721895
CAS No.: 15181-12-1
M. Wt: 176.30 g/mol
InChI Key: RZNHYUQSLBCXTI-UHFFFAOYSA-N
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Description

1,3-Diethyl-5-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two ethyl groups at positions 1 and 3, and an isopropyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, Friedel-Crafts alkylation can be employed, where benzene is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the hydrogenation of the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl and isopropyl groups can be replaced by other substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

1,3-Diethyl-5-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of molecules with specific biological activities.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It is utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-5-(propan-2-yl)benzene in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring undergoes attack by electrophiles, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring. The presence of ethyl and isopropyl groups can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethylbenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.

    1,3-Diisopropylbenzene: Contains two isopropyl groups instead of ethyl groups, leading to different steric and electronic effects.

    1,3,5-Triethylbenzene: Has an additional ethyl group, which can further influence the reactivity and properties of the compound.

Uniqueness

1,3-Diethyl-5-(propan-2-yl)benzene is unique due to the combination of ethyl and isopropyl groups on the benzene ring This specific substitution pattern can lead to distinct chemical reactivity and physical properties compared to other similar compounds

Properties

CAS No.

15181-12-1

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1,3-diethyl-5-propan-2-ylbenzene

InChI

InChI=1S/C13H20/c1-5-11-7-12(6-2)9-13(8-11)10(3)4/h7-10H,5-6H2,1-4H3

InChI Key

RZNHYUQSLBCXTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(C)C)CC

Origin of Product

United States

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